4-methoxy-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)benzamide
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Overview
Description
4-methoxy-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a methoxy group attached to a benzamide moiety, which is further linked to a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)benzamide typically involves the condensation of 4-methoxybenzoic acid with 2-amino-1,2,3,4-tetrahydroquinoline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-hydroxy-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)benzamide.
Reduction: 4-methoxy-N-(2-hydroxy-1,2,3,4-tetrahydro-3-quinolinyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its quinoline core.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to enzyme active sites, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)benzamide
- 4-methoxy-N-(2-hydroxy-1,2,3,4-tetrahydro-3-quinolinyl)benzamide
- 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)benzoic acid
Uniqueness
4-methoxy-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
4-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-13-8-6-11(7-9-13)16(20)19-15-10-12-4-2-3-5-14(12)18-17(15)21/h2-9,15H,10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPJGEBHIDBUJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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